molecular formula C16H11N3O2 B11842323 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one

6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one

Cat. No.: B11842323
M. Wt: 277.28 g/mol
InChI Key: DABYSFLEHYVSKN-UHFFFAOYSA-N
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Description

6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazoloquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Shares a similar pyrazole ring but differs in the fused ring system.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused with a pyrimidine ring.

Uniqueness

6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

6-hydroxy-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C16H11N3O2/c20-13-8-4-7-11-12-9-19(10-5-2-1-3-6-10)18-15(12)16(21)17-14(11)13/h1-9,20H,(H,17,21)

InChI Key

DABYSFLEHYVSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C4=C(C(=CC=C4)O)NC(=O)C3=N2

Origin of Product

United States

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